molecular formula C17H15ClO4 B2583624 4-[4-(4-chlorobenzoyl)phenoxy]butanoicacid CAS No. 2305255-96-1

4-[4-(4-chlorobenzoyl)phenoxy]butanoicacid

Cat. No.: B2583624
CAS No.: 2305255-96-1
M. Wt: 318.75
InChI Key: CFYPFLRHLYAWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid is a chemical compound with the molecular formula C17H15ClO4 and a molecular weight of 318.76 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzoic acid, followed by esterification with butanoic acid . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c18-14-7-3-12(4-8-14)17(21)13-5-9-15(10-6-13)22-11-1-2-16(19)20/h3-10H,1-2,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYPFLRHLYAWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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